molecular formula C10H14ClNO3 B13452826 methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride

Katalognummer: B13452826
Molekulargewicht: 231.67 g/mol
InChI-Schlüssel: CWVIPBKJLYHPEE-FVGYRXGTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable in certain research and industrial applications .

Eigenschaften

Molekularformel

C10H14ClNO3

Molekulargewicht

231.67 g/mol

IUPAC-Name

methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1

InChI-Schlüssel

CWVIPBKJLYHPEE-FVGYRXGTSA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)[C@H](CN)O.Cl

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C(CN)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.